molecular formula C21H18N4 B14232880 Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- CAS No. 821784-04-7

Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-

Cat. No.: B14232880
CAS No.: 821784-04-7
M. Wt: 326.4 g/mol
InChI Key: XEWSGSSLPUACOK-UHFFFAOYSA-N
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Description

Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-: is a complex organic compound that belongs to the class of pyrazinamines. This compound is characterized by the presence of a pyrazine ring, a naphthalene moiety, and a pyridine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine ring, followed by the introduction of the naphthalene and pyridine groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazinamine, 5-(2-methoxy-3-pyridinyl)-
  • AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile)

Uniqueness

Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]- is unique due to its specific structural features, such as the combination of pyrazine, naphthalene, and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

821784-04-7

Molecular Formula

C21H18N4

Molecular Weight

326.4 g/mol

IUPAC Name

5-naphthalen-2-yl-N-(2-pyridin-3-ylethyl)pyrazin-2-amine

InChI

InChI=1S/C21H18N4/c1-2-6-18-12-19(8-7-17(18)5-1)20-14-25-21(15-24-20)23-11-9-16-4-3-10-22-13-16/h1-8,10,12-15H,9,11H2,(H,23,25)

InChI Key

XEWSGSSLPUACOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN=C(C=N3)NCCC4=CN=CC=C4

Origin of Product

United States

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